1-Methylpyrazole
Overview
Description
1-Methylpyrazole is a chemical compound that is part of the pyrazole family, which are heterocyclic aromatic organic compounds. The structure of 1-methylpyrazole includes a pyrazole ring, a five-membered ring with two nitrogen atoms and three carbon atoms, with one of the carbon atoms being methylated.
Synthesis Analysis
The synthesis of 1-methylpyrazole derivatives has been explored in various studies. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists has been reported, where the nature of the pyrazole substituents was found to be crucial for activity . Another study describes the iron-catalyzed oxidative reactions of 1,3-dicarbonyl compounds with N,N-dimethylaniline to efficiently synthesize methylene-bridged bis-1,3-dicarbonyl compounds, which can further react to form bipyrazoles . Additionally, the regioselectivity in the lithiation of 1-methylpyrazole has been studied, showing that functionalization can occur at different positions depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of 1-methylpyrazole and its derivatives has been a subject of interest. For example, the photophysical and photochemical properties of 1-phenylpyrazole and its methyl-substituted derivatives have been investigated, with computational studies supporting the experimental findings . The tautomerism of 3(5)-methylpyrazole has also been discussed, with theoretical calculations and experimental data providing insights into the prototropic equilibria of these compounds .
Chemical Reactions Analysis
1-Methylpyrazole undergoes various chemical reactions. The synthesis of 1-methyl-3-hydroxypyrazoles has been achieved using 2,3-dihydropyrazolo[3,2-b]oxazoles as intermediates, with different methods leading to the target compounds . Moreover, 1-methyl-3-phenylpyrazolo[4,3-b]pyridines have been synthesized via a cyclization reaction, resulting in compounds with significant biological activity . The reaction between 1-H-3(5)-methylpyrazole and the tetrahydroborate anion has been proven to be regiospecific, as demonstrated by the crystal structure of a molybdenum complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methylpyrazole derivatives are influenced by their molecular structure. The synthesis and structure of new complexes with palladium(II) ions using 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole have been reported, with cytotoxic activity being evaluated against various cell lines . Additionally, new macrocyclic polyaza compounds containing the 1-methylpyrazole moiety have been synthesized, with some forming dinuclear complexes with copper and silver, demonstrating the ability to extract silver from aqueous to organic phase10.
Scientific Research Applications
Inhibition of Alcohol Dehydrogenase : 1-Methylpyrazole, often referred to as 4-methylpyrazole in studies, is a potent inhibitor of alcohol dehydrogenase, an enzyme critical in alcohol metabolism. This inhibition has been explored in the context of treating reactions caused by disulfiram-alcohol and in managing alcohol intoxication (Lindros et al., 1981).
Study of Alcohol Metabolism : Research involving 1-methylpyrazole has contributed to a deeper understanding of alcohol metabolism in humans. For instance, it has been used to study the effect on various parameters of alcohol metabolism during alcohol intoxication, revealing significant effects on ethanol elimination rates and plasma acetate levels (Sarkola et al., 2002).
Cytochrome P-450 Interaction : Studies show that 1-methylpyrazole interacts with liver microsomal cytochrome P-450, influencing drug and alcohol metabolism. This interaction includes affecting the microsomal mixed-function oxidase system in several ways (Feierman & Cederbaum, 1985).
Application in Methanol Poisoning : 1-Methylpyrazole has been examined as a potential treatment for methanol poisoning. Its strong inhibition of alcohol oxidation and low toxicity make it a valuable tool for experimental studies and potential clinical applications in this area (Blomstrand et al., 1979).
Treatment for Ethylene Glycol Intoxication : There is evidence suggesting the effectiveness of 1-methylpyrazole in treating ethylene glycol intoxication, particularly when administered early during the course of poisoning (Baud et al., 1986).
Tautomerism Studies : Research on 1-methylpyrazole has also contributed to the understanding of tautomerism, a form of isomerism, particularly in the context of 3(5)-methylpyrazole and its cations (Catalán et al., 1989).
Corrosion Inhibition : Bipyrazolic compounds, including those related to 1-methylpyrazole, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. This research extends the application of 1-methylpyrazole derivatives beyond biological systems (Chetouani et al., 2005).
Safety And Hazards
Future Directions
Pyrazole-containing compounds, including 1-Methylpyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFQONCQIQEYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239231 | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10190 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
17.1 [mmHg] | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10190 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Methylpyrazole | |
CAS RN |
930-36-9 | |
Record name | 1-Methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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